molecular formula C21H14F8N6O2 B610188 Praliciguat CAS No. 1628730-49-3

Praliciguat

Numéro de catalogue B610188
Numéro CAS: 1628730-49-3
Poids moléculaire: 534.3702
Clé InChI: CYSJNTQNMDWAJV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Praliciguat, also known as IW-1973, is a soluble guanylate cyclase (sGC) stimulator . It has been shown to improve glucose tolerance, insulin sensitivity, and lower triglycerides in a mouse diet-induced obesity model . It has broad tissue distribution and enhances nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling, which has been shown to elicit hemodynamic, anti-inflammatory, and anti-fibrotic effects .


Synthesis Analysis

Praliciguat can be prepared by two different routes: a) Chlorination of isoxazole-3-carboxylic acid (I) with (COCl)2 in the presence of catalytic DMF in toluene .


Molecular Structure Analysis

The molecular formula of Praliciguat is C21H14F8N6O2. It has an average mass of 534.362 Da and a mono-isotopic mass of 534.105042 Da .


Physical And Chemical Properties Analysis

Praliciguat has a density of 1.6±0.1 g/cm3, a boiling point of 588.5±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.7 mmHg at 25°C. It has an enthalpy of vaporization of 92.4±3.0 kJ/mol and a flash point of 309.7±30.1 °C. Its index of refraction is 1.581, and it has a molar refractivity of 111.2±0.5 cm3 .

Applications De Recherche Scientifique

  • Type 2 Diabetes and Hypertension : Praliciguat showed positive trends in metabolic and blood pressure variables in individuals with type 2 diabetes and hypertension, indicating a potential for improving these conditions (Hanrahan et al., 2019).

  • Diet-Induced Obesity in Mice : It improved glucose tolerance, insulin sensitivity, and lowered triglycerides in a mouse model of diet-induced obesity (Schwartzkopf et al., 2018).

  • Diabetic Nephropathy : Praliciguat inhibited kidney inflammation and fibrosis in animal models, suggesting potential benefits in treating diabetic nephropathy (Liu et al., 2020).

  • Peripheral Artery Disease : In diabetic mice, praliciguat promoted ischemic leg reperfusion, indicating a potential application in treating peripheral artery disease associated with diabetes (Foussard et al., 2022).

  • Heart Failure with Preserved Ejection Fraction (HFpEF) : However, praliciguat did not significantly improve peak oxygen consumption in patients with HFpEF, suggesting limited effectiveness in this condition (Udelson et al., 2020).

Orientations Futures

Praliciguat has shown promise in preclinical and clinical studies for the treatment of conditions like heart failure with preserved ejection fraction (HFpEF) and diabetic nephropathy (DN) . The company intends to pursue out-license of praliciguat for late-stage development .

Propriétés

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-[[[5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(1,2-oxazol-3-yl)pyrazol-3-yl]pyrimidin-4-yl]amino]methyl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F8N6O2/c22-12-4-2-1-3-11(12)9-35-16(14-5-6-37-34-14)7-15(33-35)18-30-8-13(23)17(32-18)31-10-19(36,20(24,25)26)21(27,28)29/h1-8,36H,9-10H2,(H,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSJNTQNMDWAJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=CC(=N2)C3=NC=C(C(=N3)NCC(C(F)(F)F)(C(F)(F)F)O)F)C4=NOC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F8N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901101232
Record name 1,1,1,3,3,3-Hexafluoro-2-[[[5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(3-isoxazolyl)-1H-pyrazol-3-yl]-4-pyrimidinyl]amino]methyl]-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901101232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Praliciguat

CAS RN

1628730-49-3
Record name 1,1,1,3,3,3-Hexafluoro-2-[[[5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(3-isoxazolyl)-1H-pyrazol-3-yl]-4-pyrimidinyl]amino]methyl]-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1628730-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Praliciguat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628730493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Praliciguat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16300
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1,1,1,3,3,3-Hexafluoro-2-[[[5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(3-isoxazolyl)-1H-pyrazol-3-yl]-4-pyrimidinyl]amino]methyl]-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901101232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRALICIGUAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1S0H458SA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
JP Hanrahan, JP Seferovic, JD Wakefield, PJ Wilson… - Diabetologia, 2020 - Springer
… This Phase IIA, double-blind, placebo-controlled trial investigated praliciguat in 26 … (n = 6), praliciguat 40 mg once daily for days 1–14 (n = 10), or praliciguat 20 mg twice daily for days 1–…
Number of citations: 20 link.springer.com
JE Udelson, GD Lewis, SJ Shah, MR Zile… - American heart …, 2020 - Elsevier
… by praliciguat in animal models and in patients. In the Dahl salt-sensitive rat model of HFpEF, praliciguat … Praliciguat treatment also led to a dose-dependent reduction in systemic blood …
Number of citations: 17 www.sciencedirect.com
JP Hanrahan, JD Wakefield, PJ Wilson… - Clinical …, 2019 - Wiley Online Library
… praliciguat were assessed in 44 healthy adults. Four cohorts of 11 subjects (8 praliciguat, 3 placebo) received once-daily praliciguat for … The most common AEs in praliciguat recipients …
Number of citations: 20 accp1.onlinelibrary.wiley.com
JP Hanrahan, IH de Boer, GL Bakris… - Clinical Journal of the …, 2021 - ncbi.nlm.nih.gov
… Between-group decreases from baseline to week 12 for praliciguat versus placebo were … The incidence of treatment-emergent adverse events was similar in the pooled praliciguat and …
Number of citations: 21 www.ncbi.nlm.nih.gov
JE Udelson, GD Lewis, SJ Shah, MR Zile… - Journal of Cardiac …, 2020 - Elsevier
Introduction Heart failure with preserved ejection fraction (HFpEF) is associated with poor quality of life and increased mortality with exercise intolerance being the main symptom. …
Number of citations: 2 www.sciencedirect.com
JE Udelson, GD Lewis, SJ Shah, MR Zile, MM Redfield… - Jama, 2020 - jamanetwork.com
… The trial randomized patients to 1 of 3 praliciguat dose groups or a placebo group, but was refocused early to a comparison of the 40-mg praliciguat dose vs placebo. Participants were …
Number of citations: 91 jamanetwork.com
CM Shea, GM Price, G Liu, R Sarno… - American Journal …, 2020 - journals.physiology.org
… to determine the effects of praliciguat, a clinical-… praliciguat to determine its effects on hemodynamics, biomarkers of inflammation, fibrosis, tissue function, and organ damage. Praliciguat …
Number of citations: 28 journals.physiology.org
MM Kessler, DF Dodge, DP Zimmer, J Jung… - JOURNAL OF …, 2019 - cyclerion.com
… [3H]-praliciguat radioligand and sizeexclusion chromatography to analyze the binding of praliciguat to purified human recombinant sGC. [3H]-praliciguat was custom synthesized by …
Number of citations: 0 www.cyclerion.com
K Kosmac, A Ismaeel, DB Kim-Shapiro… - Circulation …, 2023 - Am Heart Assoc
… Praliciguat also decreased CXCL12 expression in cultured … Praliciguat-induced reductions in CXCL12 may also be due … Second, as a sGC stimulator, praliciguat is likely to have …
Number of citations: 4 www.ahajournals.org
KC Hall, SG Bernier, S Jacobson… - Proceedings of the …, 2019 - National Acad Sciences
… by praliciguat in both healthy and fibrotic livers. In preclinical models of NASH, praliciguat … Praliciguat treatment lowered hepatic steatosis and plasma cholesterol levels. The antiin…
Number of citations: 38 www.pnas.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.